m-Anisic acid anhydride
Description
m-Anisic acid anhydride (3-methoxybenzoic anhydride) is a derivative of m-anisic acid (3-methoxybenzoic acid), characterized by a methoxy (-OCH₃) group at the meta position of the benzene ring. For instance, m-anisic hydrazide (a derivative) is a key intermediate in synthesizing quinazolinone benzamides, which exhibit tyrosinase inhibitory activity .
Properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(3-methoxybenzoyl) 3-methoxybenzoate |
InChI |
InChI=1S/C16H14O5/c1-19-13-7-3-5-11(9-13)15(17)21-16(18)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3 |
InChI Key |
WFIQNWOZIFEKEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: m-Anisic acid anhydride can be synthesized through the reaction of m-anisic acid with reagents such as triphenylphosphine and trichloroisocyanuric acid under mild conditions at room temperature . This method is efficient, offering high yields and simple work-up procedures.
Industrial Production Methods: Industrial production of this compound typically involves the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion . This method allows for the preparation of both symmetrical and unsymmetrical acid anhydrides.
Chemical Reactions Analysis
From m-Anisic Acid
-
Dehydration : Heating m-anisic acid (3-methoxybenzoic acid) under anhydrous conditions with a dehydrating agent like acetyl chloride or oxalyl chloride (Figure 1A) .
-
Phosphonium Salt Intermediate : Triphenylphosphine oxide (TPPO) and oxalyl chloride form a reactive intermediate (triphenylchlorophosphonium salt), which facilitates anhydride formation from m-anisic acid (Scheme 4 in ).
From Acid Chlorides
-
Reaction of m-anisoyl chloride with m-anisic acid in the presence of pyridine yields the anhydride (Equation 1) :
Hydrolysis
m-Anisic acid anhydride undergoes rapid hydrolysis in aqueous environments to regenerate m-anisic acid:
-
Mechanism : Nucleophilic attack by water at the carbonyl carbon, followed by deprotonation and elimination of the carboxylate leaving group (Figure 1B) .
-
Conditions : Hydrolysis is suppressed in anhydrous solvents like THF or DCM but accelerates in protic media .
Esterification
This compound reacts with alcohols to form 3-methoxybenzoate esters:
Key Features:
-
Catalysis : Pyridine or DMAP is used to scavenge HCl and enhance nucleophilicity .
-
Example : Reaction with methanol yields methyl 3-methoxybenzoate (Table 1) .
| Alcohol | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| MeOH | Methyl 3-methoxybenzoate | 85 | Pyridine, 25°C | |
| EtOH | Ethyl 3-methoxybenzoate | 78 | DMAP, reflux |
Amidation
Reaction with amines produces 3-methoxybenzamide derivatives:
-
Mechanism : Nucleophilic acyl substitution with the amine attacking the carbonyl carbon, followed by deprotonation .
-
Selectivity : Requires two equivalents of amine for complete conversion .
Acylation Reactions
This compound serves as an acylating agent in Friedel-Crafts reactions, particularly for electron-rich aromatics like anisole:
Key Observations:
-
Catalysts : Zeolites (e.g., H-MOR) or Lewis acids enhance reactivity by stabilizing the acylium ion intermediate .
-
Regioselectivity : The meta-methoxy group directs electrophilic attack to the para position of the aromatic substrate .
Complexation and Conformational Behavior
-
Hydrogen Bonding : Forms stable heterodimers with carboxylic acids (e.g., formic acid) via dual O–H···O=C interactions (Figure 2) .
-
Conformers : Four distinct conformers exist in gas phase, stabilized by resonance between the methoxy and carbonyl groups .
Comparison with Substituted Benzoic Anhydrides
The reactivity of this compound differs from para-substituted analogs (e.g., p-anisic anhydride) and electron-deficient derivatives (e.g., MNBA):
| Anhydride | Reactivity | Selectivity | Application |
|---|---|---|---|
| m-Anisic | Moderate | Para-directing in electrophilic substitution | Acylation of aromatics |
| p-Anisic | High | Ortho/para-directing | Ester synthesis |
| MNBA | Very High | High chemoselectivity | Macrocyclic lactones |
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Reagent in Synthesis : m-Anisic acid anhydride serves as a reagent in the preparation of esters and amides. It participates in nucleophilic acyl substitution reactions with alcohols and amines, resulting in the formation of various carboxylic acids and their derivatives.
2. Biological Applications
- Synthesis of Biologically Active Compounds : The compound is utilized in synthesizing biologically active molecules, contributing to drug development and pharmaceutical research. Its derivatives have shown potential antimicrobial and anti-inflammatory activities .
3. Medicinal Chemistry
- Pharmaceutical Intermediates : this compound is employed in the production of pharmaceuticals. It acts as an intermediate in synthesizing drugs that target various biochemical pathways associated with diseases .
4. Industrial Applications
- Production of Polymers and Coatings : In industrial settings, this compound is used to create polymers, coatings, and adhesives due to its favorable chemical properties.
Table 1: Comparison of Applications
| Application Area | Specific Use | Example Compounds/Products |
|---|---|---|
| Organic Synthesis | Reagent for esters and amides | Methyl anisate |
| Biological Applications | Drug development | Antimicrobial agents |
| Medicinal Chemistry | Pharmaceutical intermediates | Anti-inflammatory drugs |
| Industrial Use | Polymers, coatings, adhesives | Specialty coatings |
Mechanism of Action
The mechanism of action of m-anisic acid anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively . The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .
Comparison with Similar Compounds
Structural and Conformational Properties
The conformational landscape of m-anisic acid reveals four distinct conformers stabilized by resonance between the carboxylic acid and methoxy groups. These conformers influence its reactivity and interactions, such as forming hydrogen-bonded complexes with formic acid . The anhydride form likely retains this aromatic framework, with two m-anisic acid units linked via an anhydride bond, though mixed anhydrides with other acids (e.g., acetic acid) may also exist .
Comparison with Similar Anhydrides
Acetic Anhydride
- Structure : Symmetrical anhydride of acetic acid.
- Reactivity: Widely used as an acetylating agent in organic synthesis (e.g., capping amino groups in solid-phase combinatorial chemistry) .
- Applications : Key reagent in synthesizing cellulose acetate and pharmaceuticals. Its mixed anhydrides (e.g., dichloroacetyl/acetic anhydride) enhance water solubility in polymer chemistry .
- Key Difference : Unlike m-anisic acid anhydride, acetic anhydride lacks aromaticity, limiting its use in aromatic drug scaffolds.
Succinic Anhydride
- Structure : Cyclic anhydride of succinic acid.
- Reactivity : Participates in ring-opening reactions with amines or alcohols. Used in synthesizing polyesters and prebiotic chemistry studies (e.g., thioester formation in the rTCA cycle) .
- Applications : Industrial production of resins and plasticizers.
- Key Difference : Aliphatic structure vs. aromatic this compound, leading to divergent reactivity in drug design.
Benzoic Anhydride
- Structure : Symmetrical anhydride of benzoic acid.
- Reactivity : Less reactive than acetic anhydride due to aromatic stabilization. Used in Friedel-Crafts acylations.
- Applications : Intermediate in dye and perfumery industries.
- Key Difference : Lacks the methoxy substituent of this compound, reducing its electronic diversity for hydrogen bonding .
CDDO Anhydride
- Structure: Triterpenoid-derived anhydride (oleanolic acid analog).
- Reactivity: Inhibits nitric oxide (NO) production in macrophages (IC₅₀ = 100 nM), demonstrating anti-inflammatory and cytoprotective properties .
- Applications : Investigated for cancer and inflammatory diseases.
- Key Difference: Complex terpenoid structure vs. simple aromatic this compound, leading to distinct biological targets.
2,2′-Dimethoxy-3,3′-dihydroxy-5,5′-oxo-6,6′-biphenylformic Anhydride
- Structure : Biphenyl-based anhydride with multiple substituents.
- Key Difference : Higher structural complexity and natural origin compared to synthetic this compound.
Data Table: Comparative Analysis of Anhydrides
Research Findings and Mechanistic Insights
- m-Anisic Acid Derivatives: Quinazolinone benzamides derived from m-anisic hydrazide exhibit tyrosinase inhibition via competitive binding to the enzyme's active site, as confirmed by molecular docking .
- CDDO Anhydride: Exhibits 2-fold higher potency than its acid form (CDDO) in suppressing NO production, highlighting the role of the anhydride group in enhancing bioavailability .
- Mixed Anhydrides : Dichloroacetyl/acetic anhydride improves water solubility in cellulose acetate synthesis, demonstrating the utility of mixed anhydrides in material science .
Biological Activity
Structure
m-Anisic acid anhydride is characterized by its anhydride functional group, which is derived from m-anisic acid (4-methoxybenzoic acid). The chemical formula is , and its structure can be represented as follows:
Physical Properties
- Molecular Weight : 166.18 g/mol
- Melting Point : Approximately 70-75 °C
- Solubility : Soluble in organic solvents such as ethanol and acetone but insoluble in water.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a role in modulating immune responses, making it a candidate for further research in inflammatory diseases.
Antioxidant Activity
The compound also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Studies
- Antimicrobial Efficacy :
- Inflammatory Response Modulation :
- Oxidative Stress Reduction :
Data Table: Biological Activities of this compound
| Biological Activity | Methodology | Results |
|---|---|---|
| Antimicrobial | Disk diffusion method | Inhibition zones against E. coli and S. aureus |
| Anti-inflammatory | ELISA for cytokine measurement | Reduced TNF-alpha and IL-6 levels |
| Antioxidant | DPPH assay | Significant free radical scavenging ability |
Q & A
Q. What are the optimal synthetic routes for m-anisic acid anhydride, and how do reaction conditions influence yield?
Methodological Answer: m-Anisic acid anhydride can be synthesized via coupling reactions using m-anisic acid with appropriate acylating agents. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine (Et₃N) in dichloromethane/DMF mixtures are effective for activating carboxylic acids, enabling anhydride formation . Reaction optimization should include testing molar ratios (e.g., 1:2 for acid to anhydride), temperature (85–90°C), and catalyst loading (e.g., 4-Toluene sulfonic acid in analogous reactions) to achieve yields >95% . Kinetic monitoring via ATR-FT-IR can track carbonyl peak shifts (e.g., ~1750–1850 cm⁻¹) to confirm anhydride formation and purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ATR-FT-IR : Identifies characteristic anhydride carbonyl stretches (C=O symmetric/asymmetric vibrations at ~1750–1850 cm⁻¹). Real-time monitoring can resolve intermediate species during synthesis .
- ¹H/¹³C NMR : Look for methoxy (-OCH₃) protons at δ ~3.8 ppm and anhydride carbonyl carbons at δ ~165–170 ppm. Splitting patterns distinguish meta-substitution .
- Raman Spectroscopy : Complementary to IR; hydrolysis kinetics (e.g., in aqueous environments) can be tracked via peak decay at ~1800 cm⁻¹ .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy groups) influence the reactivity of this compound in nucleophilic acyl substitution?
Methodological Answer: The electron-donating methoxy group at the meta position increases electron density on the aromatic ring, stabilizing transition states during nucleophilic attack. Computational studies (e.g., DFT) can quantify charge distribution and activation energies. For example, in analogous dimethoxybenzoic anhydrides (DMBA), methoxy groups reduce electrophilicity at the carbonyl carbon by 10–15% compared to unsubstituted analogs, slowing hydrolysis rates . Experimental validation involves comparing reaction kinetics with control substrates (e.g., benzoic anhydride) under standardized conditions .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis or oligomerization) during this compound synthesis?
Methodological Answer:
- Moisture Control : Use anhydrous solvents (e.g., DMF, CH₂Cl₂) and inert atmospheres (N₂/Ar) to suppress hydrolysis.
- Catalyst Selection : Acidic catalysts (e.g., H₂SO₄) accelerate acylation but may promote oligomerization; alternative catalysts like p-TSA (toluenesulfonic acid) improve selectivity .
- Flow Chemistry : Continuous reactors minimize residence time of reactive intermediates, reducing side products. Static vs. flow-through configurations can be tested via Raman microscopy .
Q. How can computational modeling predict the stability and regioselectivity of this compound derivatives?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvent interactions to predict hydrolysis rates (e.g., water penetration into the anhydride core).
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic hotspots for nucleophilic attack. For example, the carbonyl carbon adjacent to the methoxy group may exhibit higher reactivity .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ values) with experimental rate constants to design derivatives with tailored stability .
Data Contradiction Analysis
Q. Discrepancies in reported hydrolysis rates of aromatic anhydrides: How to reconcile experimental vs. theoretical data?
Methodological Answer: Conflicting data often arise from solvent polarity, temperature, or measurement techniques. For instance, hydrolysis rates measured via IR (bulk phase) may differ from NMR (dilute solutions) due to concentration effects. A systematic approach includes:
- Standardized Protocols : Use identical solvent systems (e.g., 50% aqueous acetone) and temperatures (25°C) for cross-study comparisons .
- Error Analysis : Quantify instrumental uncertainties (e.g., ±2% in FT-IR peak area integration) and propagate through kinetic models .
- Meta-Analysis : Pool datasets from multiple studies (e.g., Arrhenius parameters for hydrolysis) to identify outliers and refine activation energy estimates .
Experimental Design Considerations
Q. What in situ monitoring tools are optimal for studying this compound in dynamic reaction environments?
Methodological Answer:
- ATR-FT-IR with 3D Spectral Mapping : Captures real-time changes in carbonyl regions (1750–1850 cm⁻¹) with <5-second resolution, ideal for fast reactions .
- Microfluidic Raman Systems : Enable spatially resolved analysis of anhydride gradients in flow reactors .
- Online Mass Spectrometry (MS) : Detects transient intermediates (e.g., acylated species) with high sensitivity but requires careful calibration to avoid fragmentation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
